2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine 2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13961604
InChI: InChI=1S/C8H5F2N3/c9-7-1-5(2-11-8(7)10)6-3-12-13-4-6/h1-4H,(H,12,13)
SMILES:
Molecular Formula: C8H5F2N3
Molecular Weight: 181.14 g/mol

2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine

CAS No.:

Cat. No.: VC13961604

Molecular Formula: C8H5F2N3

Molecular Weight: 181.14 g/mol

* For research use only. Not for human or veterinary use.

2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine -

Specification

Molecular Formula C8H5F2N3
Molecular Weight 181.14 g/mol
IUPAC Name 2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine
Standard InChI InChI=1S/C8H5F2N3/c9-7-1-5(2-11-8(7)10)6-3-12-13-4-6/h1-4H,(H,12,13)
Standard InChI Key ZCRJAODKUKSMNP-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=C1F)F)C2=CNN=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₉H₆F₂N₃, corresponds to a molar mass of 195.17 g/mol . Its structure combines a pyridine ring with electron-withdrawing fluorine substituents and a pyrazole moiety, which contributes to its planar geometry and dipole moment. The IUPAC name, 2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine, reflects the positions of substituents, with the pyrazole’s NH group enabling hydrogen-bonding interactions critical for biological activity .

Physical and Chemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Boiling Point315.8 ± 42.0 °C (predicted)
Density1.34 ± 0.1 g/cm³ (predicted)
pKa-0.37 ± 0.10 (predicted)
SolubilitySoluble in polar aprotic solvents (e.g., DMSO)

The low pKa suggests weak acidity, likely from the pyrazole’s NH group, while the predicted density aligns with typical fluorinated heterocycles . Storage under inert gas at 2–8°C is recommended to prevent degradation .

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

A primary route involves palladium-catalyzed cross-coupling between halogenated pyridines and pyrazole boronic acids. For example, 5-chloro-2,3-difluoropyridine reacts with 1H-pyrazol-4-ylboronic acid under optimized conditions:

  • Catalyst: Pd(OAc)₂ (2.1 mol%) and XPhos (4.1 mol%)

  • Base: K₃PO₄ (2.5 equiv)

  • Solvent: 1,4-dioxane/water (10:1 v/v)

  • Temperature: 100°C under N₂

  • Yield: 77% .

This method emphasizes the importance of ligand selection, with XPhos enhancing catalytic efficiency by stabilizing the palladium center .

N-Arylation of Pyrazole Intermediates

Alternative approaches involve N-arylation of iodopyrazoles with fluoropyridines. For instance, 4-iodo-1H-pyrazole reacts with 2,3-difluoro-5-bromopyridine at 180°C, though competing reduction side reactions necessitate careful optimization .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Derivatives of this compound demonstrate potent activity against Gram-positive bacteria, including MRSA, with minimum inhibitory concentrations (MICs) lower than vancomycin in some cases. The fluorine atoms enhance membrane permeability, while the pyrazole ring disrupts bacterial cell wall synthesis via undefined targets .

Applications in Medicinal Chemistry

Antibacterial Drug Development

The compound’s MRSA activity positions it as a lead for addressing antibiotic resistance. Structural modifications, such as introducing alkyl groups to the pyrazole, have improved pharmacokinetic profiles in preclinical models .

Antiviral Therapeutics

By targeting host DHODH, derivatives avoid viral mutation-driven resistance, a limitation of direct-acting antivirals. This host-targeted approach is being explored for measles, influenza, and coronaviruses .

Future Directions and Challenges

Optimizing Bioavailability

Despite promising in vitro activity, poor oral bioavailability due to high polarity remains a hurdle. Prodrug strategies, such as esterification of the pyrazole NH, are under investigation .

Expanding Therapeutic Indications

Ongoing studies explore its potential in oncology (e.g., DHODH inhibition in leukemia) and autoimmune diseases, leveraging its immunomodulatory effects .

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